

Spectroscopic and Structural Elucidation of N-BenzeneSulfonyltryptamine: A Technical Guide

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Compound of Interest

Compound Name: *N*-BenzeneSulfonyltryptamine

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-BenzeneSulfonyltryptamine**, a compound of interest to researchers in medicinal chemistry and drug development. This document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule. Detailed experimental protocols for its synthesis and spectroscopic analysis are also presented to facilitate reproducibility and further investigation.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for **N-BenzeneSulfonyltryptamine**, providing a clear and concise reference for its structural identification and characterization.

Table 1: ^1H NMR Spectroscopic Data for **N-BenzeneSulfonyltryptamine** (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.05	br s	1H	Indole N-H
7.81	d, $J = 7.5$ Hz	2H	Ar-H (ortho to SO ₂)
7.58	d, $J = 8.0$ Hz	1H	Ar-H (indole C4)
7.50	t, $J = 7.5$ Hz	1H	Ar-H (para to SO ₂)
7.42	t, $J = 7.5$ Hz	2H	Ar-H (meta to SO ₂)
7.35	d, $J = 8.0$ Hz	1H	Ar-H (indole C7)
7.19	t, $J = 7.5$ Hz	1H	Ar-H (indole C6)
7.11	t, $J = 7.5$ Hz	1H	Ar-H (indole C5)
7.00	s	1H	Ar-H (indole C2)
4.95	t, $J = 6.5$ Hz	1H	N-H (sulfonamide)
3.29	q, $J = 6.5$ Hz	2H	CH ₂ -N
2.92	t, $J = 6.5$ Hz	2H	CH ₂ -Ar

Table 2: ¹³C NMR Spectroscopic Data for **N-BenzeneSulfonyltryptamine** (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
140.0	Ar-C (ipso to SO ₂)
136.2	Ar-C (indole C7a)
132.7	Ar-C (para to SO ₂)
129.0	Ar-C (meta to SO ₂)
127.2	Ar-C (indole C3a)
126.9	Ar-C (ortho to SO ₂)
122.5	Ar-C (indole C2)
122.2	Ar-C (indole C6)
119.5	Ar-C (indole C5)
118.6	Ar-C (indole C4)
112.6	Ar-C (indole C3)
111.3	Ar-C (indole C7)
43.6	CH ₂ -N
25.1	CH ₂ -Ar

Table 3: Infrared (IR) Spectroscopic Data for **N-Benzenesulfonyltryptamine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3410	Strong, Sharp	N-H Stretch (indole)
3280	Strong, Broad	N-H Stretch (sulfonamide)
3060	Medium	C-H Stretch (aromatic)
2935, 2860	Medium	C-H Stretch (aliphatic)
1455	Medium	C=C Stretch (aromatic)
1325	Strong	S=O Asymmetric Stretch
1160	Strong	S=O Symmetric Stretch
745	Strong	C-H Bend (ortho-disubstituted benzene)

Table 4: Mass Spectrometry (MS) Data for **N-BenzeneSulfonyltryptamine**

m/z	Relative Intensity (%)	Assignment
300	20	[M] ⁺
141	15	[C ₆ H ₅ SO ₂] ⁺
130	100	[C ₉ H ₈ N] ⁺ (Indole-3-ethylene fragment)
77	30	[C ₆ H ₅] ⁺

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of **N-BenzeneSulfonyltryptamine**.

Synthesis of N-BenzeneSulfonyltryptamine

N-BenzeneSulfonyltryptamine is synthesized via the reaction of tryptamine with benzenesulfonyl chloride in the presence of a base.

- Materials and Reagents:

- Tryptamine
- Benzenesulfonyl chloride
- Triethylamine (TEA) or Pyridine
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Solvents for chromatography (e.g., ethyl acetate, hexanes)

- Procedure:

1. Dissolve tryptamine (1.0 equivalent) in the chosen solvent (DCM or THF) in a round-bottom flask equipped with a magnetic stirrer.
2. Add the base (TEA or pyridine, 1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
3. Cool the reaction mixture to 0 °C in an ice bath.
4. Slowly add a solution of benzenesulfonyl chloride (1.1 equivalents) in the same solvent to the reaction mixture.
5. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
6. Upon completion, quench the reaction by adding water.

7. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
8. Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
9. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
10. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield **N-Benzenesulfonyltryptamine** as a solid.

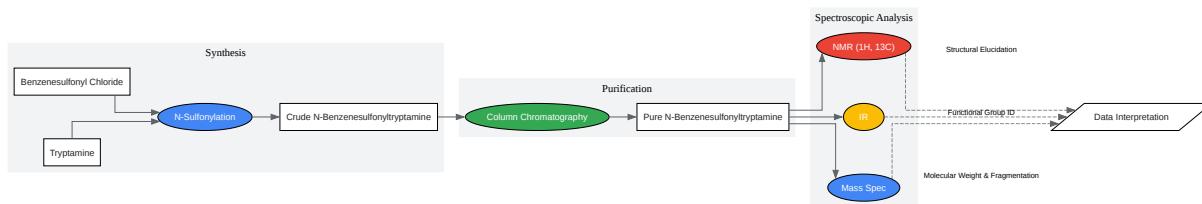
Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.
 - The sample is dissolved in deuterated chloroform (CDCl₃).
 - Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- Infrared (IR) Spectroscopy:
 - The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.
 - The sample is analyzed as a thin film on a potassium bromide (KBr) plate or using an attenuated total reflectance (ATR) accessory.
 - Wavenumbers are reported in cm⁻¹.
- Mass Spectrometry (MS):
 - Mass spectra are acquired using an electron ionization (EI) mass spectrometer.
 - The sample is introduced via a direct insertion probe or through a gas chromatograph.

- The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the synthesis of **N-Benzenesulfonyltryptamine** to its comprehensive spectroscopic characterization.



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Caption: Workflow for the synthesis and spectroscopic analysis of **N-Benzenesulfonyltryptamine**.

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